molecular formula C7H7FN2O3 B1491831 6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid CAS No. 1934465-39-0

6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid

Cat. No.: B1491831
CAS No.: 1934465-39-0
M. Wt: 186.14 g/mol
InChI Key: CQVRKHXEHKFLNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H7FN2O3 and its molecular weight is 186.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Tautomerism

  • The research on pyrazoline derivatives has demonstrated their capability to exhibit ring-chain equilibrium involving 5-hydroxy-2-pyrazoline and enehydrazine tautomers. Such studies are crucial for understanding the chemical behavior and potential applications of fluoropyrimidine derivatives in synthesizing compounds with specific biological activities (Pakalnis et al., 2014).

Kinase Inhibition for Anticancer Therapy

  • Novel 2,4-disubstituted-5-fluoropyrimidines have been synthesized as potential kinase inhibitors, showcasing the relevance of fluoropyrimidine derivatives in developing anticancer agents. These compounds leverage the biologically active molecular core seen in various anticancer agents, illustrating the compound's potential in targeted cancer therapies (Wada et al., 2012).

Antibacterial Agents

  • The synthesis of pyridonecarboxylic acids and their derivatives has revealed significant antibacterial activity, demonstrating the importance of fluoropyrimidine derivatives in creating new antibiotics. Such research is vital for addressing the growing issue of antibiotic resistance and developing new therapeutic agents (Egawa et al., 1984).

Nucleoside Phosphonate Analogues with Antiviral Activity

  • The preparation of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines as acyclic nucleoside phosphonate analogues highlights the potential use of fluoropyrimidine derivatives in treating viral infections. These compounds have shown marked inhibition against retrovirus replication in cell culture, pointing to their potential as antiviral drugs (Hocková et al., 2003).

Antitumor Agents

  • Research into 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents has revealed the structure-activity relationships crucial for cytotoxic activity against tumor cells. This work underscores the role of fluoropyrimidine derivatives in developing effective antitumor agents (Tomita et al., 2002).

Mechanism of Action

Mode of Action

. As a fluoropyrimidine, it may be incorporated into RNA or DNA, disrupting normal cellular processes.

Pharmacokinetics

. These properties would influence the compound’s bioavailability and overall pharmacokinetic profile.

Action Environment

. Such factors could include pH, temperature, and the presence of other compounds.

Biochemical Analysis

Biochemical Properties

6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions involves thymidylate synthase, an enzyme crucial for DNA synthesis. The fluorine atom in this compound enhances its binding affinity to thymidylate synthase, leading to enzyme inhibition. Additionally, this compound interacts with RNA-modifying enzymes such as tRNA methyltransferase and pseudouridylate synthase, affecting RNA processing and function .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by disrupting DNA synthesis and inducing apoptosis. Moreover, this compound affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to thymidylate synthase, inhibiting its activity and preventing the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication. Additionally, this compound can be incorporated into RNA, leading to the inhibition of RNA-modifying enzymes and disruption of RNA processing. These interactions result in the inhibition of cell proliferation and induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity. At higher doses, this compound can lead to adverse effects such as hepatotoxicity and myelosuppression. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways includes its conversion to active metabolites that inhibit thymidylate synthase and RNA-modifying enzymes. This compound also affects metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis and RNA processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through nucleoside transporters and distributed to various cellular compartments. The localization and accumulation of this compound within cells are influenced by its interactions with binding proteins, which facilitate its transport to target sites .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and RNA-modifying enzymes. The presence of targeting signals and post-translational modifications directs this compound to specific nuclear compartments, enhancing its efficacy in inhibiting DNA synthesis and RNA processing .

Properties

IUPAC Name

6-ethoxy-5-fluoropyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-2-13-6-4(8)5(7(11)12)9-3-10-6/h3H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVRKHXEHKFLNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid
Reactant of Route 2
6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid
Reactant of Route 3
6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Ethoxy-5-fluoropyrimidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.